An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol
An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)propane-1,2-diol, also known as 1-O-Benzyl-sn-glycerol, is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique structure, featuring a diol and a benzyl ether, makes it a valuable building block for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications, with a focus on its relevance to the scientific and drug development communities.
Chemical and Physical Properties
3-(Benzyloxy)propane-1,2-diol is a stable, combustible, and hygroscopic solid at room temperature.[1] It is incompatible with strong oxidizing agents.[1] A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-(phenylmethoxy)propane-1,2-diol | [2] |
| Synonyms | 1-O-Benzyl-sn-glycerol, (S)-(-)-3-Benzyloxy-1,2-propanediol, Glycerol 1-benzyl ether | [1][2] |
| CAS Number | 4799-67-1 | [1][3] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O | [2] |
| InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | [2] |
| InChIKey | LWCIBYRXSHRIAP-JTQLQIEISA-N | [2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-White Solid | [1] |
| Melting Point | 62.7-63.4 °C | [1] |
| Boiling Point | 140-145 °C | [1] |
| Density | 1.140 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.533 | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| pKa | 13.65 ± 0.20 (Predicted) | [1] |
| LogP | 0.5564 | [3] |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of 3-(benzyloxy)propane-1,2-diol can be achieved through the hydrolysis of 3-benzyloxy-1,2-epoxypropane.
Experimental Protocol: Synthesis of 3-(Benzyloxy)propane-1,2-diol[5]
Materials:
-
3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol)
-
Water (1,300 mL)
-
70% Perchloric acid (1.5 mL)
-
5% Sodium bicarbonate solution
-
Benzene (300 mL)
Procedure:
-
Combine 3-benzyloxy-1,2-epoxypropane, water, and 70% perchloric acid in a 2.0 L 3-necked flask equipped with a condenser and thermometer.
-
Heat the mixture to 80°C and stir for 18 hours.
-
Neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
Remove the water by rotary evaporation.
-
Perform azeotropic distillation with benzene to remove residual water.
-
Evaporate the benzene.
-
Distill the product to yield 3-benzyloxy-1,2-propanediol (264 g, 90% yield) with a boiling point of 127°-136° C (at 0.04 mm).[4]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 3-(Benzyloxy)propane-1,2-diol.
Applications in Research and Development
3-(Benzyloxy)propane-1,2-diol is primarily utilized as a versatile intermediate in organic synthesis. Its applications include:
-
Synthesis of Ether Lipids: It has been used in the synthesis and immobilization of ether lipids such as 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC).[1]
-
Chiral Separations: The racemic mixture, (±)-3-Benzyloxy-1,2-propanediol, is used in the capillary electrophoretic enantioseparation of vicinal diols.[1] It also undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography.
-
Precursor for Bioactive Molecules: While direct and extensive biological activity data for 3-(benzyloxy)propane-1,2-diol is not widely reported, its structural analogs, such as 3-(dialkylamino)propane-1,2-diols, are known intermediates in the synthesis of bioactive molecules.[5] For instance, these analogs are precursors for potential beta-blockers.[5] The structural similarity suggests that 3-(benzyloxy)propane-1,2-diol could also serve as a valuable building block in the design and synthesis of novel therapeutic agents.
Potential Role as a Precursor in Beta-Blocker Synthesis
The 3-aminopropane-1,2-diol scaffold is a key structural element in many beta-adrenergic receptor antagonists (beta-blockers). While 3-(benzyloxy)propane-1,2-diol itself is not an amino-diol, its structure is closely related and could be chemically modified to serve as a precursor. The diagram below illustrates the general structure of a beta-blocker, highlighting the propanolamine side chain that could potentially be derived from a precursor like 3-(benzyloxy)propane-1,2-diol.
Caption: General structural components of a beta-blocker.
Safety and Handling
3-(Benzyloxy)propane-1,2-diol is considered to be a hazardous substance.[6] The aggregated GHS information indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment, including eye shields and gloves. Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7]
Conclusion
3-(Benzyloxy)propane-1,2-diol is a chemical compound with significant potential as a synthetic intermediate in various fields, including materials science and pharmaceutical development. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for researchers. While direct biological activity data is limited, its structural relationship to the building blocks of known therapeutic agents, such as beta-blockers, suggests promising avenues for future research and application in drug discovery and development.
References
- 1. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 2. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. achmem.com [achmem.com]
- 7. 3-Benzyloxy-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
